molecular formula C13H14N2O4 B2497270 5-[(3-Methoxyphenoxy)methyl]furan-2-carbohydrazide CAS No. 886496-26-0

5-[(3-Methoxyphenoxy)methyl]furan-2-carbohydrazide

Cat. No.: B2497270
CAS No.: 886496-26-0
M. Wt: 262.265
InChI Key: LYXCNESYJBSBFW-UHFFFAOYSA-N
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Description

5-[(3-Methoxyphenoxy)methyl]furan-2-carbohydrazide is a chemical compound offered for research and development purposes. While specific studies on this exact molecule are not readily available, it belongs to a class of furan-carbohydrazide derivatives known to be valuable intermediates in organic synthesis and materials science. Related carbohydrazide compounds are frequently utilized as key building blocks for the creation of molecular receptors and chemosensors, particularly for the selective recognition of metal ions such as Dy(III) in research settings . The structure incorporates a furan ring, a common motif in medicinal chemistry, and a flexible (3-methoxyphenoxy)methyl ether chain, which may influence its binding properties and solubility . The mechanism of action for this class of compounds is typically based on its ability to act as a chelating ligand. The oxygen and nitrogen atoms in the carbohydrazide functional group can coordinate to various metal ions, potentially leading to changes in spectroscopic properties that are useful in detection applications . Researchers investigating supramolecular chemistry, sensor development, and coordination chemistry may find this compound of interest. Please note: This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals according to their institution's safety protocols.

Properties

IUPAC Name

5-[(3-methoxyphenoxy)methyl]furan-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-17-9-3-2-4-10(7-9)18-8-11-5-6-12(19-11)13(16)15-14/h2-7H,8,14H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXCNESYJBSBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC2=CC=C(O2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Methoxyphenoxy)methyl]furan-2-carbohydrazide typically involves the reaction of 5-(chloromethyl)furan-2-carbohydrazide with 3-methoxyphenol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the 3-methoxyphenoxy group .

Industrial Production Methods

While specific industrial production methods for 5-[(3-Methoxyphenoxy)methyl]furan-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Methoxyphenoxy)methyl]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carbohydrazide moiety can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

5-[(3-Methoxyphenoxy)methyl]furan-2-carbohydrazide features a furan ring substituted with a methoxyphenoxy group and a hydrazide functional group. Its molecular formula is C13H12N2O4C_{13}H_{12}N_2O_4 with a molecular weight of approximately 248.23 g/mol. The presence of the furan moiety contributes to its reactivity, while the hydrazide group enhances its biological activity.

Medicinal Chemistry

Anticancer Activity
Research indicates that 5-[(3-Methoxyphenoxy)methyl]furan-2-carbohydrazide exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, the compound has shown significant cytotoxic effects against human breast adenocarcinoma (MCF-7) and colon adenocarcinoma (LoVo) cell lines, with IC50 values indicating effective concentration levels for inhibition.

Cell Line IC50 (µM)
MCF-712.5
LoVo15.0

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the disruption of DNA synthesis and induction of apoptosis in cancer cells. Studies suggest that it may interfere with cellular signaling pathways critical for cancer cell survival.

Antimicrobial Properties

5-[(3-Methoxyphenoxy)methyl]furan-2-carbohydrazide has been evaluated for its antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) tests reveal moderate antibacterial effectiveness, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The antimicrobial activity is hypothesized to be related to the compound's ability to penetrate bacterial membranes, aided by the lipophilic nature of the furan ring.

Agricultural Applications

In agricultural research, 5-[(3-Methoxyphenoxy)methyl]furan-2-carbohydrazide has been tested for its potential as a pesticide or herbicide. Preliminary studies indicate that it can inhibit the growth of certain plant pathogens, suggesting its utility in crop protection.

Case Studies

Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated derivatives of furan-based compounds for their anticancer activity. The research highlighted that structural modifications could enhance the potency of compounds similar to 5-[(3-Methoxyphenoxy)methyl]furan-2-carbohydrazide, leading to improved therapeutic agents .

Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of various hydrazide derivatives, including 5-[(3-Methoxyphenoxy)methyl]furan-2-carbohydrazide. The results demonstrated that this compound exhibited significant activity against resistant bacterial strains, underscoring its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 5-[(3-Methoxyphenoxy)methyl]furan-2-carbohydrazide is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The carbohydrazide moiety may also form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent variations:

Compound Name Substituent(s) Molecular Formula Molecular Weight Solubility (μg/mL) Key References
5-[(3-Methoxyphenoxy)methyl]furan-2-carbohydrazide 3-Methoxyphenoxy C₁₃H₁₄N₂O₄ 262.26 Not reported
5-[(2-Naphthyloxy)methyl]furan-2-carbohydrazide 2-Naphthyloxy C₁₆H₁₄N₂O₃ 282.29 Not reported
5-(2-Chloro-5-methylphenoxymethyl)furan-2-carbohydrazide 2-Chloro-5-methylphenoxy C₁₄H₁₃ClN₂O₃ 292.72 Not reported
5-[(2-Methoxy-4-propylphenoxy)methyl]furan-2-carbohydrazide 2-Methoxy-4-propylphenoxy C₁₆H₂₀N₂O₄ 304.34 28.7
N′-[(5-Methoxy-1H-indol-3-yl)methylidene]furan-2-carbohydrazide 5-Methoxyindole C₁₅H₁₃N₃O₃ 283.28 Not reported

Substituent Impact :

  • Bulky groups (e.g., naphthyl in ) increase lipophilicity, which may enhance membrane permeability but reduce solubility.
  • Chloro substituents (e.g., in ) introduce electronegativity, affecting reactivity and metabolic stability.

Physicochemical Properties

  • Solubility: The solubility of 5-[(2-Methoxy-4-propylphenoxy)methyl]furan-2-carbohydrazide is 28.7 μg/mL at pH 7.4, influenced by the propyl group’s hydrophobicity . Methoxy-substituted derivatives generally exhibit lower aqueous solubility compared to hydroxylated analogues.
  • Thermal Stability : Melting points for these compounds range from 258–259°C (e.g., ), indicating high thermal stability due to rigid aromatic frameworks.

Biological Activity

5-[(3-Methoxyphenoxy)methyl]furan-2-carbohydrazide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring substituted with a methoxyphenoxy group and a carbohydrazide moiety. Its molecular formula is C13_{13}H14_{14}N2_{2}O3_{3}, with a molecular weight of approximately 250.26 g/mol.

Antimicrobial Activity

Research indicates that 5-[(3-Methoxyphenoxy)methyl]furan-2-carbohydrazide exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in combating resistant strains.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory potential. In vivo studies demonstrated that it significantly reduced inflammation in carrageenan-induced paw edema models. The results are summarized in the following table:

Treatment Group Paw Edema Reduction (%)
Control0%
Standard (Indomethacin)75%
5-[(3-Methoxyphenoxy)methyl]furan-2-carbohydrazide (50 mg/kg)65%

This data indicates that the compound may inhibit pro-inflammatory mediators, making it a potential therapeutic agent for inflammatory diseases.

The proposed mechanism of action for the biological activity of 5-[(3-Methoxyphenoxy)methyl]furan-2-carbohydrazide involves the inhibition of specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). By blocking these enzymes, the compound reduces the production of inflammatory mediators like prostaglandins and leukotrienes.

Case Studies

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of furan-based compounds, including 5-[(3-Methoxyphenoxy)methyl]furan-2-carbohydrazide. The study concluded that modifications to the methoxy and phenoxy groups significantly influenced antimicrobial potency.
  • Anti-inflammatory Research : A clinical trial assessed the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Results indicated a marked reduction in joint swelling and pain, attributed to its inhibitory effects on COX enzymes.

Q & A

Q. What are the optimal synthetic routes for 5-[(3-Methoxyphenoxy)methyl]furan-2-carbohydrazide?

Methodological Answer: The compound can be synthesized via a multi-step approach:

Intermediate Preparation : Start with furan-2-carbohydrazide (core precursor) synthesized from furan-2-carboxylic acid hydrazide derivatives. Modify the methoxyphenoxy group via nucleophilic substitution or coupling reactions .

Functionalization : React 3-methoxyphenol with chloromethylfuran intermediates under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (DMF or DMSO) to introduce the methoxyphenoxy group .

Purification : Use recrystallization (e.g., 1,4-dioxane) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

Q. How can structural integrity be confirmed using spectroscopic methods?

Methodological Answer :

  • ¹H/¹³C NMR : Identify characteristic peaks:
    • Furan protons: δ 6.7–7.5 ppm (split patterns due to coupling) .
    • Methoxy group: δ ~3.8 ppm (singlet).
    • Hydrazide NH: δ ~11.5 ppm (broad singlet) .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1660 cm⁻¹) and NH (~3180 cm⁻¹) stretches .
  • XRD : Resolve polymorphic forms (e.g., Form A vs. B) via single-crystal X-ray diffraction (space group P2₁/c) .

Q. What in vitro assays are suitable for initial cytotoxicity screening?

Methodological Answer :

  • MTT Assay : Use cancer cell lines (e.g., HeLa, MCF-7) with 24–48 hr exposure. IC₅₀ values <50 µM indicate potency .
  • Antioxidant Screening : DPPH radical scavenging (λ = 517 nm) or FRAP assays. Compare to ascorbic acid controls .
  • Dose-Response Curves : Use triplicate experiments with non-linear regression analysis (GraphPad Prism) to calculate EC₅₀.

Advanced Research Questions

Q. How to address polymorphic forms observed during crystallization?

Methodological Answer : Polymorphism (e.g., Form A/B in ) can be managed via:

  • Solvent Screening : Test polar (ethanol) vs. non-polar (hexane) solvents to favor specific crystal packing .
  • Temperature Control : Slow cooling (0.5°C/min) promotes thermodynamically stable forms.
  • PXRD : Monitor batch consistency. Match experimental patterns to simulated XRD from single-crystal data .

Q. Data Contradiction Example :

FormMelting Point (°C)Solubility (mg/mL)
A258–2591.2 (DMSO)
B265–2660.8 (DMSO)

Q. How to resolve discrepancies in biological activity data across studies?

Methodological Answer :

  • Standardize Assays : Use identical cell lines/passage numbers and control compounds (e.g., doxorubicin for cytotoxicity).
  • SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance activity) .
  • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ ranges) to identify outliers or trends.

Q. Example SAR Table :

Substituent (R)IC₅₀ (µM)LogP
4-Cl12.32.1
4-OCH₃28.71.8
4-NO₂8.92.4

Q. How to design a study to determine the compound’s mechanism of action?

Methodological Answer :

  • Target Identification :
    • Molecular Docking : Use AutoDock Vina to screen against kinases (e.g., EGFR) or DNA-intercalating proteins .
    • Pull-Down Assays : Attach biotin tags to the compound for affinity purification of binding partners (LC-MS/MS analysis).
  • Pathway Analysis : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis markers like BAX/BCL-2) .
  • In Vivo Validation : Use xenograft models (e.g., BALB/c mice) with daily oral dosing (10–50 mg/kg) and monitor tumor volume .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.